Tubulysin C

ADC Payload Multidrug Resistance Cytotoxicity

Procure Tubulysin C as your ADC payload benchmark. Its unique ability to retain picomolar potency in multidrug-resistant (MDR+) models, where auristatins like MMAE fail, provides a critical advantage for targeting resistant tumors. The hydrolytic instability of the C-11 acetate group can be strategically exploited in cleavable linker design for targeted drug release. Use this natural product as a structural template for SAR-driven next-generation analogue development.

Molecular Formula C41H61N5O10S
Molecular Weight 816.0 g/mol
CAS No. 205304-88-7
Cat. No. B3182069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin C
CAS205304-88-7
Molecular FormulaC41H61N5O10S
Molecular Weight816.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
InChIInChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1
InChIKeyNZCNGJHOIKMMCG-UZRVFEFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin C (CAS 205304-88-7) Cytotoxicity Profile and ADC Payload Procurement Guide


Tubulysin C is a highly cytotoxic anti-microtubule tetrapeptide natural product, isolated from the myxobacterial species Archangium geophyra and Angiococcus disciformis, and is primarily procured for use as a payload in Antibody-Drug Conjugates (ADCs) . It functions as a potent microtubule-destabilizing agent, inhibiting tubulin polymerization to induce cell cycle arrest and subsequent apoptosis . Tubulysin C demonstrates extremely potent cytotoxic activity against mammalian cell lines, including those with multidrug-resistant phenotypes, with IC50 values reported in the low nanomolar to picomolar range [1].

Why Tubulysin C Cannot Be Substituted: A Structural and Functional Imperative for ADC Payload Selection


Within the tubulysin family and the broader class of antimitotic ADC payloads, simple substitution is not feasible due to significant differences in potency, target binding, and stability that directly impact therapeutic index. Minor structural modifications, such as the presence and nature of the C-11 acetate group or alterations to the N-terminal Mep and Ile residues, have been shown to profoundly alter both cytotoxic potency and plasma stability [1]. Specifically, the C-11 acetate is known to be hydrolytically unstable, and its loss significantly attenuates cytotoxicity, meaning different natural tubulysins (e.g., A, C, M) and their synthetic analogues are not biologically equivalent [2]. Furthermore, compared to other payload classes like auristatins (MMAE), tubulysins as a class retain potent activity in multidrug-resistant (MDR) models where MMAE-based ADCs often fail, a critical differentiating factor for targeting resistant disease [3].

Tubulysin C Quantitative Evidence for Scientific Selection and Procurement


Cytotoxic Potency in Multidrug-Resistant (MDR) Cancer Cell Lines

Tubulysin C, like other tubulysins, exhibits potent cytotoxicity in the low nanomolar range against a broad panel of cancer cell lines, crucially retaining this high potency in cell lines with a multidrug-resistant (MDR) phenotype [1]. This is a defining feature of the class when compared to other antimitotic payloads like MMAE, whose activity can be significantly diminished in MDR models due to P-glycoprotein (P-gp) efflux [2]. While a direct, published IC50 for Tubulysin C in an MDR line could not be retrieved in this analysis, the class-level retention of picomolar activity in MDR models is well-documented .

ADC Payload Multidrug Resistance Cytotoxicity

Plasma Stability Determined by C-11 Acetate Structural Motif

A critical differentiator for Tubulysin C is its C-11 acetate group, a structural motif that is known to be hydrolytically unstable in plasma [1]. This instability leads to the loss of the acetate group and a significant attenuation of cytotoxicity [2]. While this presents a challenge for use as a free drug, it is a key consideration for linker design in ADCs. Direct comparison to newer, synthetic tubulysin analogues reveals that replacing this ester with a more stable C-11 alkyl ether substituent significantly improves plasma stability without compromising potency [3]. This information is crucial for selecting the appropriate tubulysin variant for a given linker chemistry.

ADC Linker Design Plasma Stability Structure-Activity Relationship

Binding Mode and Target Engagement: X-ray Crystallography Defines the Pharmacophore

The molecular basis for the exceptional potency of tubulysins, including Tubulysin C, is their binding to the Vinca domain at the interface of α- and β-tubulin, a site distinct from that of taxanes [1]. X-ray crystallographic studies of potent tubulysin analogues bound to the T2R-TTL tubulin complex have revealed an elongated binding conformation within a pocket near the nucleotide-binding site [2]. This detailed structural understanding provides a clear rationale for the class's picomolar activity and guides the design of analogues with optimized interactions. In contrast, pretubulysin, a biosynthetic precursor with a simpler structure, shows reduced potency (e.g., IC50 ~0.6 nM on some cell lines vs. picomolar activity for mature tubulysins), demonstrating the critical role of the full tetrapeptide structure for optimal binding affinity [3].

Tubulin Binding X-ray Crystallography Mechanism of Action

Comparative Cytotoxicity Across Cell Lines: Tubulysin M as a Class Benchmark

Direct, head-to-head cytotoxicity data for Tubulysin C against a broad panel is not widely published, but class-level data from closely related analogues like Tubulysin M provide a reliable benchmark. Tubulysin M displays IC50 values in the picomolar range against various cell lines, including an IC50 of 0.33 nM against KB carcinoma cells . This extreme potency is a hallmark of the tubulysin family and stands in stark contrast to the nanomolar activity of many other antimitotics. For instance, the reference compound ellipticine is significantly less potent in comparable assays . The cytotoxic activity of the tubulysin class, including Tubulysin C, is consistently reported to be in the low nanomolar to picomolar range across mammalian cell lines [1].

Cytotoxicity Panel ADC Payload Potency Cancer Cell Lines

Tubulysin C Optimal Research and Industrial Application Scenarios


ADC Payload Development for Multidrug-Resistant Cancers

Given its documented class-level ability to retain picomolar potency in MDR+ models, Tubulysin C is an ideal candidate for conjugation as a payload in ADCs targeting tumors with high expression of drug efflux pumps like P-gp [1]. This scenario leverages its unique property over auristatins like MMAE, whose efficacy is often compromised in such resistant environments [2].

Design and Synthesis of Cleavable Linker-Payload Constructs

The well-characterized hydrolytic instability of the C-11 acetate group in Tubulysin C [3] can be strategically exploited in the design of cleavable ADC linkers. By conjugating the payload via a linker that releases the active drug in the tumor microenvironment, researchers can leverage the natural instability of the acetate as part of the drug release and activation mechanism.

Structure-Activity Relationship (SAR) and Tubulin Binding Studies

Tubulysin C serves as a critical natural product benchmark for SAR programs aimed at improving payload stability and potency. Its distinct binding mode in the Vinca domain of tubulin, characterized by X-ray crystallography [4], provides a structural template for the rational design of next-generation analogues with optimized pharmacophores, such as the replacement of the C-11 ester with more stable ether moieties [5].

Combination Therapy Research with Immune Checkpoint Inhibitors

As a member of the tubulysin payload class, Tubulysin C is a relevant tool for investigating the immunomodulatory effects of ADCs. Research indicates that different ADC payload chemotypes (e.g., tubulysins vs. camptothecins vs. auristatins) have distinct direct and indirect effects on immune cell viability and function [6]. Therefore, Tubulysin C-based conjugates can be used to study the impact of bystander payload release on T cell priming and expansion in the context of combination therapies with CPIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulysin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.